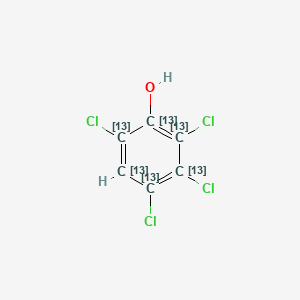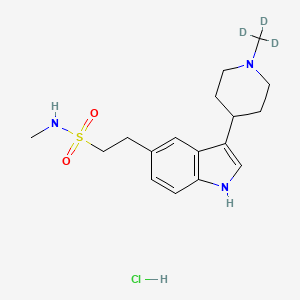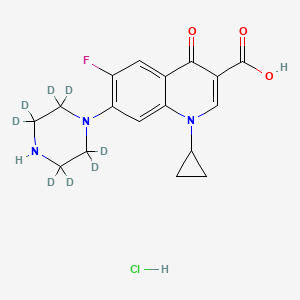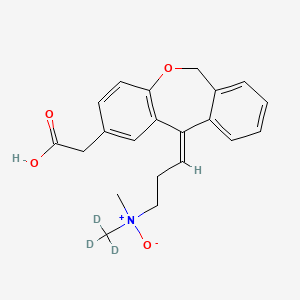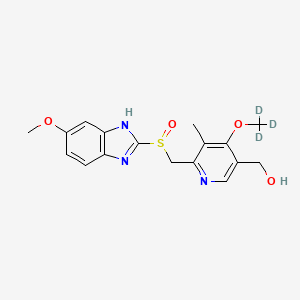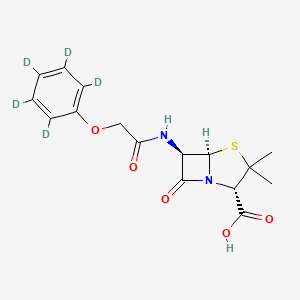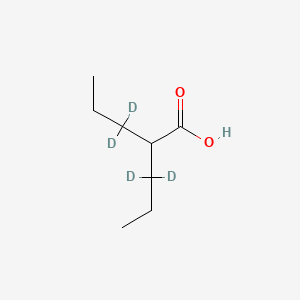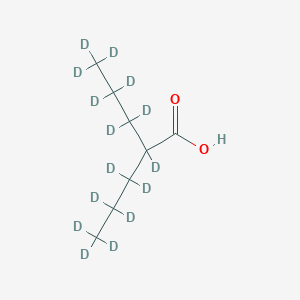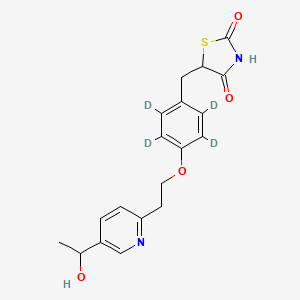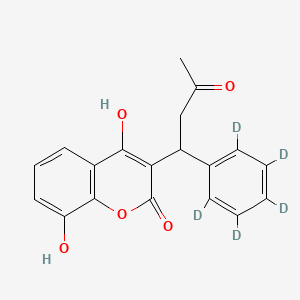
8-Hydroxy Warfarin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .
Aplicaciones Científicas De Investigación
8-Hydroxy Warfarin-d5 has a wide range of scientific research applications:
Chemistry: Used in studying the metabolic pathways and kinetic characteristics of Warfarin.
Biology: Helps in understanding the biotransformation of Warfarin in biological systems.
Medicine: Utilized in pharmacokinetic studies to analyze drug-drug interactions and metabolic pathways.
Industry: Employed in the development of analytical methods for detecting Warfarin and its metabolites in various matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.
8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.
Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.
Uniqueness
8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .
Propiedades
Número CAS |
94820-66-3 |
|---|---|
Fórmula molecular |
C9H11O5D5 |
Peso molecular |
329.37 |
Nombre IUPAC |
4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Apariencia |
White Solid |
melting_point |
187-189 °C |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
17834-04-7 (unlabelled) |
Sinónimos |
4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |
Etiqueta |
Warfarin Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


